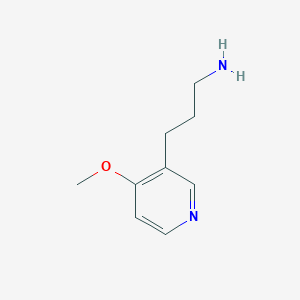

3-(4-Methoxypyridin-3-YL)propan-1-amine

Description

Contextualization within Pyridine (B92270) and Amine Chemistry

The chemical personality of 3-(4-Methoxypyridin-3-YL)propan-1-amine is dictated by the interplay of its two primary functional components: the 4-methoxypyridine (B45360) core and the propan-1-amine tail.

Pyridine Chemistry: The pyridine ring is an aromatic heterocycle that is fundamental to a vast number of biologically active compounds and functional materials. The nitrogen atom in the ring imparts a degree of basicity and influences the electron distribution within the aromatic system. The presence of a methoxy (B1213986) group at the 4-position significantly affects the electronic properties of the pyridine ring. The methoxy group acts as an electron-donating group, which activates the nitrogen atom of the pyridine, making it a more reactive base exsyncorp.com. This electronic modification can influence the pyridine's participation in various chemical transformations, including nucleophilic additions, especially after the formation of pyridinium (B92312) ions acs.orgnih.gov. However, some studies suggest that substituted 4-methoxypyridines may have a diminished tendency to form these crucial pyridinium ions, which could temper their reactivity towards nucleophiles acs.orgnih.gov.

Amine Chemistry: The primary amine group at the terminus of the three-carbon chain is a key functional handle. Primary amines are basic and nucleophilic, readily participating in a wide array of chemical reactions. These include N-alkylation, acylation, and condensation reactions with carbonyl compounds to form imines, which can be further reduced to secondary amines. The alkyl chain provides flexibility and acts as a spacer, potentially allowing the amine group to interact with biological targets or participate in intramolecular reactions. The (2-Pyridyl)alkylamine moiety, a related structural motif, is found in numerous bioactive molecules, and various synthetic methods are being developed to facilitate C-N bond formation to create such structures researchgate.netrsc.org.

The combination of the electron-rich, basic pyridine ring and the nucleophilic primary amine within the same molecule creates a bifunctional scaffold with potential for complex chemical manipulations and diverse applications.

Significance of the Chemical Scaffold in Synthetic Strategies

The this compound scaffold represents a valuable building block in organic synthesis, primarily due to the orthogonal reactivity of its functional groups. The pyridine and amine moieties can be selectively functionalized, allowing for the stepwise construction of more complex molecular architectures.

A plausible synthetic route to this compound would likely involve the preparation of a suitable precursor, such as 4-methoxypyridine-3-carbonitrile, followed by the reduction of the nitrile group to a primary amine. The synthesis of related pyridyl-alkylamines has been documented, providing a template for potential synthetic strategies nih.gov. The reduction of nitriles to primary amines is a well-established transformation in organic synthesis, often achieved through catalytic hydrogenation.

The utility of this scaffold is underscored by the prevalence of pyridine derivatives in pharmaceuticals and agrochemicals ijpsonline.comchemicalbook.com. For instance, derivatives of 3-aminopyridine (B143674) are used as intermediates for a range of products including colorants and pharmaceuticals chemicalbook.com. The ability to modify the pyridine ring through electrophilic substitution or by leveraging the directing effects of the methoxy group, combined with the versatile reactivity of the primary amine, makes this scaffold a target for combinatorial chemistry and drug discovery programs. The 3-(pyridin-3-yl) scaffold is present in molecules that have been investigated for their antibacterial properties, highlighting the potential of this structural class in medicinal chemistry nih.gov.

Below is a table of estimated physicochemical properties for this compound, based on the properties of structurally similar compounds like 3-(pyridin-3-yl)propan-1-amine nih.gov and 4-methoxypyridine exsyncorp.comfishersci.com.

| Property | Estimated Value |

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| pKa (Pyridine N) | ~5-6 |

| pKa (Amine NH3+) | ~10-11 |

| LogP | ~1.0 - 1.5 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(4-methoxypyridin-3-yl)propan-1-amine |

InChI |

InChI=1S/C9H14N2O/c1-12-9-4-6-11-7-8(9)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 |

InChI Key |

JKQOCBNBBMPHRD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1)CCCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methoxypyridin 3 Yl Propan 1 Amine

Retrosynthetic Analysis of the 3-(4-Methoxypyridin-3-YL)propan-1-amine Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several disconnection approaches can be envisioned.

A primary disconnection can be made at the C-C bond between the pyridine (B92270) ring and the propyl side chain. This leads to a 3-halopyridine derivative and a 3-aminopropyl organometallic reagent. However, a more common and practical approach involves disconnecting the functional groups on the side chain.

A functional group interconversion (FGI) approach suggests that the primary amine can be derived from the reduction of a nitrile or an azide (B81097), or through reductive amination of an aldehyde. This leads to key precursors such as 3-(4-methoxypyridin-3-yl)propanenitrile or 3-(4-methoxypyridin-3-yl)propanal.

Further disconnection of the propanenitrile or propanal side chain from the pyridine ring points towards a 3-halo-4-methoxypyridine and a suitable three-carbon building block. The 4-methoxypyridine (B45360) core can be traced back to simpler pyridine or piperidine (B6355638) precursors. nih.gov

Classical Synthetic Routes to this compound

Classical synthetic strategies provide robust and well-established methods for the preparation of substituted pyridines.

Multi-Step Synthesis from Precursors

A plausible multi-step synthesis could commence from a readily available substituted pyridine, such as 3-bromo-4-methoxypyridine. This intermediate can be subjected to a palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira reaction, to introduce a three-carbon side chain. For instance, coupling with allyl alcohol followed by hydrogenation and functional group manipulation can lead to the desired propan-1-amine.

Alternatively, a Negishi or Suzuki coupling with an appropriate organozinc or organoboron reagent containing the protected aminopropyl chain can be employed. Subsequent deprotection would yield the final product. The synthesis of substituted pyridines often involves building the ring from acyclic precursors, followed by functionalization. nih.govnih.govorganic-chemistry.org

| Step | Reaction | Reagents and Conditions (Analogous Example) |

| 1 | Cross-coupling | 3-Bromo-4-methoxypyridine, Allyl alcohol, Pd(OAc)₂, PPh₃, Et₃N |

| 2 | Hydrogenation | H₂, Pd/C, Ethanol (B145695) |

| 3 | Conversion to Amine | 1. Mesylation (MsCl, Et₃N), 2. Azide substitution (NaN₃), 3. Reduction (H₂, Pd/C) |

Reductive Amination Approaches

Reductive amination is a powerful method for forming amines from carbonyl compounds. tandfonline.comrsc.orgacs.orgrsc.org In this approach, a key intermediate would be 3-(4-methoxypyridin-3-yl)propanal. This aldehyde can be synthesized by the oxidation of the corresponding alcohol, 3-(4-methoxypyridin-3-yl)propan-1-ol.

The aldehyde is then reacted with ammonia (B1221849) or a protected amine source in the presence of a reducing agent to form the primary amine. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. Borane-pyridine complexes are also effective and less toxic alternatives to cyanoborohydride reagents. tandfonline.comrsc.orgrsc.org

| Precursor | Reducing Agent | Amine Source | Conditions (Analogous Example) |

| 3-(4-methoxypyridin-3-yl)propanal | Sodium cyanoborohydride | Ammonium (B1175870) acetate | Methanol, pH 6-7 |

| 3-(4-methoxypyridin-3-yl)propanal | Borane-pyridine complex | Ammonia | Acetic acid, Methanol |

| 3-(4-methoxypyridin-3-yl)propanal | H₂/Catalyst | Ammonia | Raney Nickel, Ethanol, High pressure |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to primary amines. rsc.orgnih.gov The synthesis of this compound via this route would involve the preparation of the precursor, 3-(4-methoxypyridin-3-yl)propanenitrile. This nitrile can be synthesized by the cyanation of a corresponding halide or by other established methods.

The hydrogenation of the nitrile to the primary amine is typically carried out using catalysts such as Raney nickel, palladium on carbon (Pd/C), or rhodium catalysts under a hydrogen atmosphere. nih.govrsc.orgacs.org The choice of catalyst and reaction conditions is crucial to avoid side reactions, such as the formation of secondary and tertiary amines. The presence of an acidic additive can sometimes improve the selectivity for the primary amine. rsc.org

| Nitrile Precursor | Catalyst | Conditions (Analogous Example) | Product Selectivity (Primary Amine) |

| 3-(4-methoxypyridin-3-yl)propanenitrile | Raney Nickel | H₂ (50 bar), Methanolic Ammonia | High |

| 3-(4-methoxypyridin-3-yl)propanenitrile | 10% Pd/C | H₂ (6 bar), H₂SO₄, Water | Good to High |

| 3-(4-methoxypyridin-3-yl)propanenitrile | Rh/Al₂O₃ | H₂ (70 bar), Dioxane | High |

Novel and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally friendly processes.

Flow Chemistry Syntheses

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. Many of the classical synthetic steps described above, such as catalytic hydrogenation or reductive amination, can be adapted to a flow chemistry setup.

For instance, the catalytic hydrogenation of 3-(4-methoxypyridin-3-yl)propanenitrile can be performed in a packed-bed reactor containing a solid-supported catalyst. The nitrile solution is continuously pumped through the reactor under a stream of hydrogen, allowing for precise control of reaction parameters and potentially higher throughput and safety compared to batch hydrogenation. While specific examples for this exact molecule are not prevalent, the application of flow chemistry to the synthesis of nitrogen-containing heterocycles is a growing field of interest.

| Reaction Type | Flow Reactor Setup (Conceptual) | Advantages |

| Catalytic Hydrogenation | Packed-bed reactor with a heterogeneous catalyst (e.g., Pd/C) | Enhanced safety (small reaction volume), improved process control, easy scale-up |

| Reductive Amination | Microreactor with in-line mixing of aldehyde, amine, and reducing agent | Rapid reaction times, efficient mixing, potential for telescoped reactions |

Biocatalytic Pathways

The application of biocatalytic methods for the synthesis of this compound has not been specifically reported in the surveyed literature. Biocatalysis, which employs enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and environmental sustainability. mdpi.comresearchgate.net In the broader context of amine synthesis, enzymes such as transaminases, imine reductases, and reductive aminases are commonly utilized to produce chiral amines with high enantiomeric excess. mdpi.comresearchgate.net These enzymes could theoretically be applied to a suitable precursor of this compound. However, without specific studies, details regarding suitable enzyme selection, substrate design, and reaction conditions for this particular compound remain hypothetical.

Photochemical Transformations

Specific photochemical routes for the synthesis of this compound are not described in the available research. Photochemical synthesis utilizes light energy to drive chemical reactions, often enabling unique transformations that are not achievable through traditional thermal methods. For pyridine derivatives, photochemical methods have been used to create carbon-carbon bonds, such as in the photolysis of 3-iodopyridine (B74083) in the presence of heterocycles to form 3-heteroarylpyridines. rsc.org While this demonstrates the potential of photochemistry in modifying the pyridine ring, a direct application or a multi-step synthetic route involving a photochemical key step for the synthesis of this compound is not documented.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Detailed studies focusing on the optimization of reaction conditions and yields specifically for the synthesis of this compound are not available in the public domain. The process of optimizing a chemical synthesis involves systematically varying parameters such as temperature, pressure, catalyst, solvent, and reactant concentrations to maximize the product yield and purity while minimizing reaction time and by-product formation. researchgate.netresearchgate.net

While general principles of synthetic optimization are well-established, their specific application to this compound is not documented. Research on related structures often involves screening different catalysts, bases, and solvents to improve yields in coupling or amination reactions. mdpi.com For instance, in the synthesis of other substituted amines, parameters are meticulously adjusted to achieve high yields, often exceeding 80% or 90% under optimal conditions. mdpi.comresearchgate.net However, without experimental data for this compound, any discussion of optimized conditions, including specific catalysts, temperature ranges, or resulting yields, would be speculative. No data tables with comparative yields under varying conditions could be located for this specific synthesis.

Reactivity and Chemical Transformations of 3 4 Methoxypyridin 3 Yl Propan 1 Amine

Reactions at the Primary Amine Moiety

The terminal primary amine (-NH₂) of the propyl side chain is a potent nucleophile and a site of basicity, making it amenable to a wide array of common organic reactions.

Acylation and Sulfonylation Reactions

The primary amine readily undergoes nucleophilic attack on the electrophilic carbonyl carbon of acylating agents such as acyl chlorides and anhydrides to form stable amide bonds. This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) that is formed. shaalaa.comvedantu.com

Similarly, sulfonamides can be synthesized through the reaction of the amine with sulfonyl chlorides. This reaction, analogous to acylation, involves the nucleophilic amine attacking the electrophilic sulfur atom of the sulfonyl chloride. The synthesis of N-pyridin-3-yl-benzenesulfonamide from 3-aminopyridine (B143674) and benzenesulfonyl chloride serves as a pertinent example of this transformation on a related pyridine-containing amine. researchgate.net

| Reaction Type | Reagent | Conditions | Expected Product |

| Acylation | Acetyl Chloride | Pyridine, 0°C to RT | N-(3-(4-methoxypyridin-3-yl)propyl)acetamide |

| Acylation | Acetic Anhydride | Triethylamine, RT | N-(3-(4-methoxypyridin-3-yl)propyl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride | Aqueous Na₂CO₃ | N-(3-(4-methoxypyridin-3-yl)propyl)benzenesulfonamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine, RT | N-(3-(4-methoxypyridin-3-yl)propyl)-4-methylbenzenesulfonamide |

Alkylation and Reductive Amination Reactions

While direct alkylation of the primary amine with alkyl halides is possible, it is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled and widely used method for preparing secondary and tertiary amines is reductive amination. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. researchgate.net Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed because they selectively reduce the protonated imine intermediate over the starting carbonyl compound. masterorganicchemistry.com Pyridine-borane complex is another mild and effective reagent for this transformation. sciencemadness.org

| Carbonyl Compound | Reducing Agent | Conditions | Expected Product |

| Formaldehyde | NaBH(OAc)₃ | Acetic Acid, CH₂Cl₂ | N-methyl-3-(4-methoxypyridin-3-yl)propan-1-amine |

| Acetone | NaBH₃CN | Methanol, pH ~6 | N-isopropyl-3-(4-methoxypyridin-3-yl)propan-1-amine |

| Benzaldehyde | H₂/Pd-C | Ethanol (B145695), RT | N-benzyl-3-(4-methoxypyridin-3-yl)propan-1-amine |

| Cyclohexanone | Pyridine-borane | Methanol, 4Å sieves | N-cyclohexyl-3-(4-methoxypyridin-3-yl)propan-1-amine |

Formation of Imines and Enamines

The condensation of 3-(4-methoxypyridin-3-yl)propan-1-amine with aldehydes or ketones under conditions that facilitate the removal of water yields imines, also known as Schiff bases. This reversible reaction typically requires acid catalysis to protonate the carbonyl oxygen, enhancing its electrophilicity. The reaction proceeds via a hemiaminal intermediate which then dehydrates to form the C=N double bond.

While enamines can be formed from primary amines and carbonyl compounds possessing α-hydrogens, the equilibrium generally favors the imine tautomer.

| Carbonyl Compound | Conditions | Expected Product (Imine) |

| Benzaldehyde | Toluene, Dean-Stark trap, p-TsOH (cat.) | (E)-N-benzylidene-3-(4-methoxypyridin-3-yl)propan-1-amine |

| 4-Methoxybenzaldehyde | Ethanol, reflux | (E)-N-(4-methoxybenzylidene)-3-(4-methoxypyridin-3-yl)propan-1-amine |

| Acetophenone | Methanol, acid catalyst | (E)-N-(1-phenylethylidene)-3-(4-methoxypyridin-3-yl)propan-1-amine |

Cyclization Reactions Involving the Amine

The primary amine of this compound can participate in cyclization reactions, acting as a nucleophile to form new heterocyclic rings. Such reactions can be either intramolecular or intermolecular. For an intramolecular cyclization to occur, an electrophilic center must be present or generated elsewhere in the molecule. For example, if the pyridine ring were functionalized with a suitable leaving group at the C-2 position, intramolecular nucleophilic substitution could potentially lead to a fused ring system.

More commonly, the amine can be used in intermolecular cyclization cascades. For instance, in a reaction analogous to the Pictet-Spengler synthesis, the amine could be condensed with an aldehyde bearing an activated aromatic ring. The resulting imine could then undergo an intramolecular electrophilic attack on the activated ring to form a new six-membered ring. The successful application of such strategies depends heavily on the specific reactants and conditions chosen. mdpi.com

Reactions Involving the Pyridine Ring System

The pyridine ring is generally considered electron-deficient compared to benzene, which makes it less reactive towards electrophilic aromatic substitution. However, its reactivity is significantly modulated by the attached substituents.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards electrophiles is controlled by the combined electronic effects of the ring nitrogen, the 4-methoxy group, and the 3-propylamine group.

Pyridine Nitrogen: Inherently deactivating and directs incoming electrophiles to the meta-positions (C-3 and C-5).

4-Methoxy Group: A powerful activating group that directs electrophiles to its ortho positions (C-3 and C-5) via resonance donation of its lone pair of electrons.

3-Propylamine Group: A weakly activating, ortho-para directing group.

| Reaction Type | Reagent | Conditions | Expected Major Product |

| Bromination | Br₂ | Acetic Acid | 3-(5-Bromo-4-methoxypyridin-3-yl)propan-1-amine |

| Nitration | HNO₃ / H₂SO₄ | 0°C | 3-(4-Methoxy-5-nitropyridin-3-yl)propan-1-amine |

| Chlorination | Cl₂ | FeCl₃ | 3-(5-Chloro-4-methoxypyridin-3-yl)propan-1-amine |

Nucleophilic Aromatic Substitution (NAS) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems like pyridine. The pyridine nitrogen atom withdraws electron density from the ring, making the carbon atoms, particularly at the 2- and 4-positions (ortho and para to the nitrogen), susceptible to nucleophilic attack. stackexchange.comechemi.com The attack of a nucleophile results in a high-energy, anionic intermediate known as a Meisenheimer complex, whose stability is a key factor in determining the reaction's feasibility. stackexchange.comwikipedia.org For pyridines, resonance structures of the intermediate that place the negative charge on the electronegative nitrogen atom provide significant stabilization, which is why attack at the C-2 and C-4 positions is favored. stackexchange.comechemi.com

In this compound, the 4-methoxy group acts as a good leaving group in SNAr reactions, especially when activated. The presence of the propan-1-amine group at the 3-position does not electronically activate or deactivate the key C-4 position for substitution but can exert steric influence. The primary amine of the side chain, being nucleophilic itself, may require protection (e.g., as a carbamate) prior to introducing external nucleophiles to prevent side reactions.

A notable transformation is the displacement of the 4-methoxy group by other nucleophiles. For instance, various methoxypyridines can undergo amination by displacing the methoxy (B1213986) group. ntu.edu.sg This reaction can be facilitated by systems like sodium hydride (NaH) in the presence of lithium iodide (LiI), which enables the amination at C-2, C-3, or C-4 positions without the need for additional electron-withdrawing groups. ntu.edu.sgnih.gov

| Substrate | Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Methoxypyridine | Piperidine (B6355638) | NaH (5 equiv), LiI (2 equiv), THF, 60 °C | 3-(Piperidin-1-yl)pyridine | nih.gov |

| 4-Methoxypyridine (B45360) | Piperidine | NaH (5 equiv), LiI (2 equiv), THF, 60 °C | 4-(Piperidin-1-yl)pyridine | ntu.edu.sg |

| 2,3,4-Tribromopyridine | Sodium methoxide | Methanol | 3-Bromo-2,4-dimethoxypyridine | echemi.com |

Metal-Catalyzed Cross-Coupling Reactions at Pyridine

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. However, their application to this compound is challenging. The molecule lacks a typical halide or triflate handle necessary for standard cross-coupling protocols like Suzuki or Buchwald-Hartwig reactions. Therefore, reactivity would likely rely on C-H activation strategies.

The pyridine nitrogen and the side-chain amine can act as directing groups, guiding a transition metal catalyst to activate a specific C-H bond, typically at the ortho position (C-2 or C-5). rsc.org The methoxy group at C-4 also influences the electronic properties of the ring. Palladium, rhodium, and iridium are common catalysts for such transformations. rsc.org For example, the direct functionalization of a pyridine C-4 position has been achieved using palladium-mediated C-C bond formation, suggesting that C-H activation at this position is feasible under specific conditions. nih.gov

The primary amine side chain would likely require protection to prevent it from coordinating to the metal catalyst and inhibiting the desired reaction. Alternatively, the amine itself can be used as a directing group to functionalize the pyridine ring.

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is readily available for reaction with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netarkat-usa.org The resulting N-oxide significantly alters the reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, making the C-2 and C-4 positions highly susceptible to electrophilic substitution, while also activating these positions for nucleophilic attack after electrophilic activation of the N-oxide oxygen. scripps.eduthieme-connect.de The N-oxidation of 3-substituted pyridines generally proceeds in high yield. arkat-usa.org

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides or other alkylating agents to form a quaternary pyridinium (B92312) salt. nih.gov This reaction enhances the electron-deficient character of the pyridine ring, making it more susceptible to nucleophilic attack and reduction. nih.govresearchgate.net Studies on the methylation of 4-methoxypyridine with methyl iodide show the formation of the 4-methoxy-1-methylpyridinium salt. researchgate.net However, in the presence of a solvent and with electron-withdrawing groups on the ring, this can be followed by a nucleophilic attack of the iodide ion on the methoxy methyl group, leading to the formation of a 1-methyl-4-pyridone. researchgate.net In the case of this compound, the primary amine on the side chain presents a competing site for alkylation. Selective N-alkylation of the pyridine nitrogen would require careful control of reaction conditions or protection of the side-chain amine.

Reactions at the Propan-1-amine Alkyl Chain

The propan-1-amine side chain offers numerous possibilities for chemical modification, independent of the pyridine ring's reactivity.

Functionalization of Methylene (B1212753) Groups

The methylene groups of the propyl chain are generally unreactive C(sp³)-H bonds. However, the methylene group adjacent to the primary amine (C-1) and the one adjacent to the pyridine ring (C-3) are activated to some extent. Functionalization would likely proceed via reactions involving the primary amine. For instance, the amine could be converted into a different functional group (e.g., an amide or sulfonamide), which could then direct or facilitate reactions on the adjacent methylene group. Radical polymerization of some methylene heterocyclic compounds can occur, indicating the potential for radical-based functionalization. uliege.be

The primary amine itself is the most reactive site on the side chain. It can undergo a wide range of standard amine reactions:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Chain Elongation and Shortening Strategies

Modifying the length of the three-carbon chain would require multi-step synthetic sequences.

Chain Elongation:

The primary amine could be converted to a good leaving group (e.g., via diazotization, though this is often low-yielding for primary alkylamines) and substituted with a cyanide nucleophile. Subsequent reduction of the nitrile would add one carbon to the chain.

The amine could be used to form an amide, which is then reduced to an amine, effectively adding the carbon chain of the acylating agent. For example, acylation with acryloyl chloride followed by reduction could be a strategy to add three carbons.

Chain Shortening:

Oxidative Cleavage: Strong oxidation could potentially cleave the C-C bonds of the side chain, though this would likely also affect the pyridine ring and methoxy group. Selective oxidation would be a significant challenge.

Rearrangement Reactions: Strategies like the Hofmann or Curtius rearrangement could be envisioned. This would require converting the terminal amine into a suitable precursor. For example, oxidation of the primary amine to a carboxylic acid (via a multi-step process), followed by conversion to an acyl azide (B81097) and a Curtius rearrangement would yield a diamine with a two-carbon chain.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations: The molecule has several sites susceptible to oxidation.

N-Oxidation: As discussed in section 3.2.4, the pyridine nitrogen is readily oxidized to the corresponding N-oxide. researchgate.net

Side-Chain Oxidation: The propan-1-amine chain can be oxidized. Strong oxidizing agents could potentially cleave the chain or oxidize the methylene group adjacent to the pyridine ring. The oxidation of alkylpyridines, such as the conversion of 4-methylpyridine (B42270) to isonicotinic acid, demonstrates that alkyl side chains can be oxidized while leaving the pyridine ring intact under certain conditions. mdpi.com

Ring Oxidation: The pyridine ring itself is relatively resistant to oxidation due to its electron-deficient nature.

Reductive Transformations: The primary target for reduction is the pyridine ring.

Ring Hydrogenation: The pyridine ring can be reduced to a piperidine ring. This is commonly achieved through catalytic hydrogenation using catalysts like platinum, palladium, or rhodium under hydrogen pressure. The reduction of pyridines to piperidines can also be accomplished with chemical reducing agents such as samarium diiodide (SmI₂) in the presence of water. clockss.org The methoxy group is generally stable under these conditions. The complete reduction of the aromatic ring would result in 3-(4-methoxypiperidin-3-yl)propan-1-amine, creating new stereocenters and a flexible, non-aromatic scaffold. Catalytic hydrogenation of a 4-methoxypyridine-N-oxide can also be used to form the corresponding saturated piperidine. exsyncorp.comchemicalbook.com

| Reaction Type | Reagents/Conditions | Expected Product | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, PtO₂ or Raney Ni | 3-(4-Methoxypiperidin-3-yl)propan-1-amine | Complete saturation of the pyridine ring. Creates stereoisomers. | clockss.org |

| Chemical Reduction | SmI₂-H₂O, THF, rt | 3-(4-Methoxypiperidin-3-yl)propan-1-amine | Mild conditions for ring reduction. | clockss.org |

| N-Oxide Reduction | Catalytic Hydrogenation | This compound | Selective deoxygenation of the N-oxide without ring reduction. | exsyncorp.com |

Derivatization Strategies and Analogue Synthesis Based on 3 4 Methoxypyridin 3 Yl Propan 1 Amine

Amide and Urea (B33335) Derivatives of 3-(4-Methoxypyridin-3-YL)propan-1-amine

The primary amine of this compound is readily acylated to form a wide range of amide derivatives. This transformation is fundamental in medicinal chemistry and can be achieved through several reliable methods. The most common approach involves the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. Alternatively, direct coupling of a carboxylic acid with the amine can be facilitated by a plethora of coupling reagents. luxembourg-bio.com These reagents, including carbodiimides like DCC and EDC or uronium salts like HATU and HBTU, activate the carboxylic acid to form a reactive intermediate that is subsequently attacked by the amine. nih.gov Borate esters, such as B(OCH2CF3)3, have also been shown to be effective for direct amidation, often allowing for simplified purification. acs.org

Urea derivatives are typically synthesized by the reaction of the primary amine with an isocyanate. beilstein-journals.orgnih.gov This reaction is generally high-yielding and proceeds under mild conditions. The isocyanate itself can be generated from a corresponding primary amine and phosgene (B1210022) or a safer phosgene equivalent. nih.gov Phosgene-free methods, such as the Hofmann, Curtius, or Lossen rearrangements, provide alternative routes to the necessary isocyanate intermediate. organic-chemistry.org A direct, one-pot synthesis of N-substituted ureas can also be achieved by reacting amines with potassium isocyanate in an aqueous medium. rsc.org

Below is a table illustrating potential amide and urea derivatives synthesized from this compound.

| Derivative Type | Reagent | Resulting Derivative Structure | Typical Reaction Conditions |

| Amide | Benzoyl Chloride | N-(3-(4-methoxypyridin-3-yl)propyl)benzamide | Base (e.g., triethylamine), CH2Cl2, 0 °C to RT |

| Amide | Acetic Anhydride | N-(3-(4-methoxypyridin-3-yl)propyl)acetamide | Base (e.g., pyridine), RT |

| Amide | Propanoic Acid | N-(3-(4-methoxypyridin-3-yl)propyl)propanamide | Coupling agent (e.g., EDC, HOBt), DMF, RT |

| Urea | Phenyl Isocyanate | 1-(3-(4-methoxypyridin-3-yl)propyl)-3-phenylurea | Aprotic solvent (e.g., THF, CH2Cl2), RT |

| Urea | Methyl Isocyanate | 1-(3-(4-methoxypyridin-3-yl)propyl)-3-methylurea | Aprotic solvent (e.g., THF), RT |

| Urea | Potassium Isocyanate | 1-(3-(4-methoxypyridin-3-yl)propyl)urea | Aqueous acid (e.g., 1N HCl), RT |

Carbamate (B1207046) and Thiourea (B124793) Derivatives

Carbamates, which are esters of carbamic acid, can be prepared from this compound by reaction with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, typically in the presence of a base. Another efficient, one-pot method involves generating an isocyanate intermediate from a Boc-protected amine, which then reacts with various alcohols to yield the desired carbamate. nih.govresearchgate.net

Thioureas are sulfur analogues of ureas and are readily synthesized by the reaction of the primary amine with an isothiocyanate. acs.org This reaction is analogous to urea formation and is generally efficient and chemoselective. organic-chemistry.org Alternative, greener synthetic routes include the use of carbon disulfide and an amine in water under sunlight or the direct use of thiourea as a thiocarbonyl source in the presence of a suitable catalyst system. nih.govrsc.org

The following table outlines representative carbamate and thiourea derivatives.

| Derivative Type | Reagent | Resulting Derivative Structure | Typical Reaction Conditions |

| Carbamate | Ethyl Chloroformate | Ethyl (3-(4-methoxypyridin-3-yl)propyl)carbamate | Base (e.g., Na2CO3), Dioxane/H2O, 0 °C to RT |

| Carbamate | Phenyl Chloroformate | Phenyl (3-(4-methoxypyridin-3-yl)propyl)carbamate | Base (e.g., pyridine), CH2Cl2, 0 °C to RT |

| Thiourea | Phenyl Isothiocyanate | 1-(3-(4-methoxypyridin-3-yl)propyl)-3-phenylthiourea | Ethanol (B145695), Reflux |

| Thiourea | Allyl Isothiocyanate | 1-allyl-3-(3-(4-methoxypyridin-3-yl)propyl)thiourea | Aprotic solvent (e.g., CH3CN), RT |

Heterocyclic Ring Formation Utilizing this compound

The bifunctional nature of this compound, containing both a nucleophilic amine and a pyridine (B92270) ring, allows it to be a precursor for more complex heterocyclic structures.

The nitrogen atom of the pyridine ring is susceptible to alkylation, leading to the formation of quaternary pyridinium (B92312) salts. nih.gov This is typically achieved by reacting the pyridine derivative with an alkyl halide (e.g., methyl iodide, benzyl bromide). nih.gov This transformation alters the electronic properties of the pyridine ring, increasing its water solubility and making it a potential leaving group in certain reactions. The synthesis is often straightforward, involving heating the pyridine with an excess of the alkylating agent in a suitable solvent like ethanol or acetonitrile. nih.govnih.gov

The synthesis of fused heterocyclic systems like indoles and quinolines from a pyridinylpropylamine backbone is more complex and typically requires multi-step sequences or intramolecular cyclization of a suitably functionalized precursor. researchgate.net For instance, a modified Fischer-Indole synthesis could potentially be envisioned if the amine were first converted into a hydrazine (B178648) derivative.

The synthesis of quinoline (B57606) derivatives often involves the condensation of an aniline-type compound with α,β-unsaturated carbonyl compounds (Skraup or Doebner-von Miller synthesis) or 1,3-dicarbonyl compounds (Combes synthesis). scribd.com While the pyridine amine itself is not an aniline, strategies could involve functionalizing the pyridine ring to enable cyclization. For example, electrophilic cyclization of N-(2-alkynyl) anilines is a known route to substituted quinolines. nih.gov A strategy for this compound could involve a reaction where the propyl amine is used to construct a second ring fused to the existing pyridine core.

The primary amine can be utilized to form small, strained nitrogen-containing rings like aziridines (3-membered) and azetidines (4-membered). The synthesis of N-substituted aziridines can be achieved from the corresponding primary amine via intermediate formation of an N-alkyl terminal aziridine (B145994) from an aldehyde, followed by reductive amination and subsequent intramolecular S_N2 displacement. nih.gov

Azetidines can be synthesized via the alkylation of a primary amine with a 1,3-dihaloalkane or an in-situ generated bis-triflate of a 2-substituted-1,3-propanediol. nih.govorganic-chemistry.org A one-pot cyclocondensation of primary amines with alkyl dihalides under microwave irradiation in an aqueous medium also provides an efficient route to azetidines. organic-chemistry.org Palladium-catalyzed intramolecular C-H amination of picolinamide-protected amines is another modern strategy for synthesizing azetidines. organic-chemistry.org

The table below summarizes potential heterocyclic formations.

| Heterocycle Type | Synthetic Strategy | Potential Reactant(s) |

| Pyridinium Salt | N-Alkylation | Methyl Iodide |

| Indole | Multi-step; e.g., modified Fischer synthesis | Phenylhydrazine (as a conceptual parallel) |

| Quinoline | Multi-step; e.g., Friedländer or Skraup synthesis | α,β-Unsaturated Ketone |

| Azetidine | Intramolecular Cyclization | 1,3-Dibromopropane |

Conjugation and Covalent Modification Strategies

The primary amine of this compound is an excellent nucleophile for conjugation to other molecules, including biomolecules like proteins and peptides. nih.gov This is a cornerstone of bioconjugation chemistry. nih.govcreative-biolabs.com Common amine-reactive chemical groups used for this purpose include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and isocyanates, which react to form stable amide or thiourea bonds, respectively. thermofisher.com

These reactions are highly chemoselective for primary amines under physiological or slightly basic conditions (pH 7.2-9). thermofisher.com For example, an NHS ester of a molecule of interest (e.g., a fluorescent dye, a biotin (B1667282) tag, or a drug) would react efficiently with the terminal amine of this compound. This strategy allows the compound to be tethered to larger systems or surfaces, acting as a linker or a functional building block.

| Conjugation Moiety | Reactive Group | Linkage Formed |

| Biotin | NHS Ester | Amide |

| Fluorescein | Isothiocyanate (FITC) | Thiourea |

| Polyethylene Glycol (PEG) | NHS Ester or Aldehyde (via reductive amination) | Amide or Secondary Amine |

| Protein (via Lysine side chains) | NHS Ester | Amide |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 4 Methoxypyridin 3 Yl Propan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3-(4-Methoxypyridin-3-YL)propan-1-amine, offering a window into the molecule's atomic connectivity and spatial arrangement.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. Correlation Spectroscopy (COSY) is employed to identify proton-proton couplings within the propanamine side chain and the pyridine (B92270) ring. For instance, the triplet signal of the methylene (B1212753) group adjacent to the amino group would show a COSY correlation to the central methylene group, which in turn would correlate with the methylene group attached to the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the carbon signals of the pyridine ring and the propanamine substituent based on the previously assigned proton signals.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the substitution pattern of the pyridine ring. For example, the protons of the methylene group attached to the pyridine ring (C3 position) would show an HMBC correlation to the carbon atoms at positions 2, 3, and 4 of the pyridine ring. Similarly, the protons of the methoxy (B1213986) group would show a correlation to the C4 carbon of the pyridine ring, confirming its position.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In the context of this compound, NOESY can reveal through-space interactions between the protons of the methoxy group and the proton at position 5 of the pyridine ring, further confirming the substitution pattern and providing insights into the preferred conformation of the molecule.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| 2 | 8.25 (d) | 150.2 | COSY: H-6; HMBC: C-3, C-4, C-6 |

| 3 | - | 125.8 | - |

| 4 | - | 165.5 | - |

| 5 | 6.80 (d) | 108.1 | COSY: H-6; HMBC: C-3, C-4, C-6 |

| 6 | 8.35 (s) | 148.9 | COSY: H-2, H-5; HMBC: C-2, C-4, C-5 |

| 1' | 2.75 (t) | 30.5 | COSY: H-2'; HMBC: C-2, C-3, C-4 (pyridine) |

| 2' | 1.85 (m) | 31.2 | COSY: H-1', H-3' |

| 3' | 2.90 (t) | 41.8 | COSY: H-2' |

| OCH₃ | 3.95 (s) | 55.6 | HMBC: C-4 (pyridine) |

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for investigating the polymorphic forms of crystalline solids. researchgate.netresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a substance. ssNMR can distinguish between different polymorphs by detecting subtle differences in the chemical shifts and relaxation times of atomic nuclei in the solid state. researchgate.netacs.org These differences arise from variations in the local molecular environment and packing in the crystal lattice of each polymorph. acs.org For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CPMAS) NMR experiments could be employed to characterize its potential polymorphic forms, providing valuable information for materials science and pharmaceutical applications. researchgate.netacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of this compound, distinguishing it from other isomers or compounds with the same nominal mass. For a molecule with the chemical formula C₁₀H₁₆N₂O, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, typically with an accuracy in the parts-per-million (ppm) range.

Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 181.13354 | 181.13350 | -0.22 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule of this compound. researchgate.netmdpi.com In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the molecule's structure. researchgate.net For this compound, characteristic fragmentation patterns would be expected, such as the loss of the propanamine side chain or cleavage at different points along this chain. The fragmentation of the pyridine ring itself can also provide diagnostic ions. mdpi.com

Hypothetical MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 181.13 | 164.11 | NH₃ | [M+H-NH₃]⁺ |

| 181.13 | 138.09 | C₃H₇N | [M+H-(CH₂)₃NH₂]⁺ |

| 181.13 | 123.07 | C₃H₈N₂ | [M+H-(CH₂)₃NH₂ - CH₃]⁺ |

| 181.13 | 94.06 | C₄H₉NO | [M+H-OCH₃ - C₃H₇N]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a detailed electron density map of the molecule. mdpi.com This map allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's conformation in the solid state. Furthermore, if the compound is chiral and a single enantiomer crystallizes in a chiral space group, X-ray crystallography can be used to determine its absolute stereochemistry. wikipedia.org

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1021.4 |

| Z | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. By probing the vibrational modes of the molecule, these methods provide detailed insights into its functional groups and the nature of intermolecular interactions, such as hydrogen bonding.

The vibrational spectrum of this compound can be understood by considering the contributions from its constituent parts: the substituted pyridine ring and the propyl-1-amine side chain. The pyridine moiety gives rise to a series of characteristic ring stretching and bending vibrations. In general, pyridine and its derivatives exhibit a complex pattern of bands in the IR and Raman spectra, with all 27 fundamental vibrational modes being Raman active, and 24 being IR active for the C2v point group of pyridine itself.

The presence of the methoxy and propylamine (B44156) substituents on the pyridine ring introduces additional vibrational modes and shifts the characteristic frequencies of the parent pyridine ring. The C-O stretching of the methoxy group is typically observed in the IR spectrum. The propyl-1-amine side chain contributes vibrations associated with C-H stretching, bending, and rocking modes of the methylene groups, as well as vibrations of the terminal amine group.

A crucial aspect of the vibrational analysis of this compound is the study of hydrogen bonding. The primary amine group (-NH₂) and the nitrogen atom of the pyridine ring can both participate in hydrogen bonding, either with other molecules of the same compound (self-association) or with solvent molecules. These interactions lead to characteristic changes in the vibrational spectra.

For instance, the N-H stretching vibrations of the amine group are particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the amine group will show sharp symmetric and asymmetric stretching bands. In the presence of hydrogen bonding, these bands will broaden and shift to lower frequencies. The extent of this shift can provide information about the strength of the hydrogen bond. Similarly, the vibrational modes of the pyridine ring can be perturbed by the formation of hydrogen bonds at the ring nitrogen.

The table below summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Pyridine Ring | C=C, C=N stretching | 1600 - 1400 | IR, Raman |

| Ring breathing | ~1000 | Raman | |

| C-H in-plane bending | 1300 - 1000 | IR | |

| C-H out-of-plane bending | 900 - 700 | IR | |

| Methoxy Group | C-H stretching (CH₃) | 2950 - 2850 | IR, Raman |

| C-O stretching | 1250 - 1000 | IR | |

| Propyl Chain | C-H stretching (CH₂) | 2925 - 2850 | IR, Raman |

| C-H bending (CH₂) | 1470 - 1440 | IR | |

| Amine Group | N-H stretching (free) | 3400 - 3300 | IR |

| N-H stretching (H-bonded) | 3300 - 3200 | IR | |

| N-H bending | 1650 - 1580 | IR |

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a specialized set of techniques used to investigate the three-dimensional structure of chiral molecules. This compound itself is not chiral. However, the introduction of a stereocenter, for instance by substitution on the propyl chain or by creating a chiral axis, would result in chiral derivatives that are amenable to study by these methods.

The chiroptical properties of such chiral derivatives would be influenced by the electronic transitions of the pyridine chromophore. The pyridine ring possesses several electronic transitions in the ultraviolet (UV) region of the electromagnetic spectrum, which can become optically active in a chiral environment. The near-ultraviolet optical activity of dissymmetric pyridyl compounds can be analyzed using theoretical models that consider both electronic and vibronic contributions.

For a hypothetical chiral derivative of this compound, the CD spectrum would exhibit positive or negative Cotton effects corresponding to the electronic transitions of the methoxypyridine chromophore. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the stereocenter(s) and the conformation of the molecule.

The interpretation of the CD and ORD spectra of chiral pyridine derivatives can be complex due to the presence of multiple electronic states that are close in energy. Vibronic coupling, where electronic transitions are coupled with vibrational modes, can further influence the appearance of the chiroptical spectra.

Theoretical calculations, such as those based on density functional theory (DFT), can be employed to predict and interpret the chiroptical spectra of chiral molecules. By comparing the experimentally measured spectra with the calculated spectra for different possible stereoisomers, it is possible to determine the absolute configuration of a chiral derivative of this compound.

The table below outlines the key aspects of applying chiroptical spectroscopy to potential chiral derivatives of this compound.

| Spectroscopic Technique | Principle | Information Obtained | Application to Chiral Derivatives |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Information about the stereochemistry of molecules with chromophores near a stereocenter. | Determination of absolute configuration and conformational analysis based on the Cotton effects of the methoxypyridine chromophore. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Complements CD data and can be used to determine absolute configuration, especially for compounds with chromophores that absorb at low wavelengths. | Analysis of the dispersion curve to identify Cotton effects and relate them to the molecular structure. |

Theoretical and Computational Chemistry Studies on 3 4 Methoxypyridin 3 Yl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study of 3-(4-Methoxypyridin-3-YL)propan-1-amine would involve geometry optimization to find the lowest energy arrangement of its atoms in three-dimensional space. From this optimized structure, key ground state properties such as electronic energy, dipole moment, and the distribution of electric charge can be calculated. These properties are crucial for understanding the molecule's polarity and its interaction with other molecules and electric fields. Although specific DFT studies on this compound are not available, research on other substituted pyridines frequently employs DFT to predict their properties. ias.ac.inresearchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Ground State Properties (Note: The following data is illustrative of typical results from DFT calculations and is not based on actual published research for this specific compound.)

| Property | Typical Method | Illustrative Value |

|---|---|---|

| Total Electronic Energy | B3LYP/6-31G(d) | Value in Hartrees |

| Dipole Moment | B3LYP/6-31G(d) | Value in Debye |

| Optimized Bond Length (C-N) | B3LYP/6-31G(d) | Value in Ångstroms |

Calculation of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry can predict spectroscopic data, which is invaluable for identifying and characterizing compounds. Methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions that correspond to absorption peaks in a UV-Visible (UV-Vis) spectrum, providing insight into the molecule's electronic properties and color. While computational analyses for related methoxy-phenyl compounds exist, specific calculations for this compound are not documented in the literature. bohrium.comijert.org

Conformational Analysis and Molecular Dynamics Simulations

The flexible propan-1-amine side chain of this compound allows it to adopt multiple three-dimensional shapes, or conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers for rotation around single bonds. This is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Molecular Dynamics (MD) simulations would provide further insight by simulating the movement of the molecule's atoms over time. This approach can reveal the dynamic behavior of the molecule in different environments (e.g., in a solvent like water), its flexibility, and its preferred conformations in a dynamic system. Such studies have been performed on similar flexible molecules like n-propylamine to understand their conformational behavior. acs.org

Mechanistic Studies of Reactions Involving this compound

Computational methods are essential for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, this could involve studying its synthesis or its reactions with other molecules. By modeling the reactants, products, and any intermediate structures, chemists can understand how bonds are broken and formed.

Transition State Characterization

A key aspect of studying reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction pathway. Computational chemists locate this unstable structure and calculate its energy, which determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. For any proposed reaction involving this compound, identifying the transition state structure and its energy would be critical to validating the proposed mechanism. Detailed computational studies on the decomposition mechanisms of propylamine (B44156) have demonstrated the power of this approach. nih.govacs.org

Reaction Coordinate Mapping

Reaction coordinate mapping is a fundamental computational technique used to explore the energy landscape of a chemical reaction, identifying the minimum energy path from reactants to products. This process involves locating transition states, which are the energy maxima along the reaction pathway, and calculating the activation energy. For a molecule like this compound, this method could be applied to various potential reactions, such as conformational changes, proton transfer events, or metabolic transformations.

While no specific reaction coordinate mapping studies have been published for this molecule, the methodology would follow established quantum chemical approaches. Typically, density functional theory (DFT) is employed to optimize the geometries of reactants, products, and transition states. The process would involve:

Initial Geometry Optimization: The starting structures of the reactant(s) and product(s) are optimized to find their lowest energy conformations.

Transition State Search: A variety of algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the transition state structure connecting the reactants and products.

Frequency Calculations: These calculations are performed to characterize the stationary points. A minimum energy structure (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products on the potential energy surface.

This computational approach provides critical insights into the reaction's feasibility, kinetics, and mechanism by detailing the energy changes that occur as chemical bonds are broken and formed.

pKa Prediction and Basicity Studies of the Amine and Pyridine (B92270) Nitrogen

The compound this compound possesses two basic nitrogen atoms: the pyridine ring nitrogen and the nitrogen of the primary amine on the propyl side chain. Predicting the acid dissociation constant (pKa) of the conjugate acids of these two centers is crucial for understanding the molecule's behavior in different pH environments.

Computational chemistry offers robust methods for pKa prediction, which are particularly valuable for novel molecules. These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often using a thermodynamic cycle.

General Computational Approaches

Various quantum chemical methods are used to predict pKa values for heterocyclic compounds like substituted pyridines. acs.orgbas.bgnih.gov Density functional theory (DFT) with hybrid exchange-correlation functionals has been shown to provide accurate predictions, often with unsigned errors of less than one pKa unit. acs.org The choice of basis set and solvation model is critical for achieving high accuracy. bas.bg

| Method | Basis Set | Solvation Model | Typical Application |

| B3LYP | 6-31+G(d,p) | SM8, SMD, COSMO | Widely used for pKa of pyridines and related heterocycles. nih.govacs.org |

| M06-2X | 6-31+G(d,p) | SMD | Good accuracy for various organic molecules. bas.bg |

| WB97XD | 6-31+G(d,p) | SMD/COSMO | Found to provide accurate results for some pyridine derivatives. bas.bg |

| Semi-empirical (PM3, AM1) | - | COSMO, SMD | Faster, less computationally expensive methods for high-throughput screening. peerj.com |

Basicity of the Pyridine Nitrogen

The basicity of the pyridine nitrogen is significantly influenced by the substituents on the ring. The 4-methoxy group is an electron-donating group through resonance, which increases the electron density on the pyridine nitrogen. This effect generally leads to a higher pKa compared to unsubstituted pyridine (pKa ≈ 5.2). For instance, the experimental pKa of 4-methoxypyridine (B45360) is approximately 6.6, reflecting this increased basicity. whiterose.ac.uk The 3-propylamine substituent will have a weaker, electron-donating inductive effect, which would also slightly increase the basicity of the pyridine nitrogen.

Basicity of the Aliphatic Amine Nitrogen

The primary amine on the propyl side chain is expected to have a pKa typical for aliphatic amines, which is generally in the range of 9 to 11. The proximity of the pyridine ring might have a minor electron-withdrawing inductive effect, which could slightly lower the basicity compared to a simple alkylamine like propylamine (pKa ≈ 10.7). However, this effect is attenuated by the three-carbon chain separating the amine from the ring.

Predicted pKa Values

Without direct experimental or computational data for this compound, we can make a qualitative prediction based on analogous structures:

The pyridine nitrogen is expected to have a pKa value slightly higher than that of 4-methoxypyridine (pKa ~6.6) due to the additional weak inductive effect of the 3-propylamine group.

The propan-1-amine nitrogen is expected to have a pKa value in the range of 10-11, making it the more basic of the two nitrogen centers.

This disparity in basicity means that at physiological pH (~7.4), the primary amine group would be predominantly protonated, while the pyridine nitrogen would exist as a mixture of protonated and neutral forms.

The Role of 3 4 Methoxypyridin 3 Yl Propan 1 Amine As a Synthetic Building Block and Heterocyclic Scaffold

Utilization in the Construction of Complex Organic Molecules

The primary amine of 3-(4-Methoxypyridin-3-YL)propan-1-amine serves as a key functional group for the elaboration into more complex structures. It can readily participate in a variety of fundamental organic reactions, making it a valuable precursor for a wide array of molecular frameworks.

One of the most common applications of primary amines in synthesis is the formation of amides and sulfonamides. By reacting with carboxylic acids, acid chlorides, or sulfonyl chlorides, a diverse range of derivatives can be accessed. These functional groups are prevalent in many biologically active molecules and advanced materials. For instance, the reaction with a substituted benzoyl chloride would yield an N-(3-(4-methoxypyridin-3-yl)propyl)benzamide, introducing an additional aromatic ring and creating a more complex scaffold.

Furthermore, the amine can undergo reductive amination with aldehydes and ketones to form secondary and tertiary amines. This reaction is a powerful tool for introducing a wide variety of substituents, thereby expanding the chemical space accessible from this building block. The resulting secondary amines can be further functionalized, for example, through N-alkylation or N-arylation reactions.

The methoxy (B1213986) group on the pyridine (B92270) ring also influences the reactivity of the heterocyclic core. It is an electron-donating group, which can activate the pyridine ring towards electrophilic aromatic substitution, although the nitrogen atom's electron-withdrawing nature generally makes such reactions challenging on the pyridine ring itself. However, the methoxy group can be a site for O-demethylation to reveal a pyridone, a common pharmacophore.

The following table illustrates potential transformations of this compound in the synthesis of complex molecules, based on the known reactivity of its functional groups.

| Reagent | Reaction Type | Product Class | Potential Application |

| Substituted Benzoyl Chloride | Acylation | N-propylbenzamide | Medicinal Chemistry Scaffolds |

| Aliphatic Aldehyde, NaBH4 | Reductive Amination | Secondary Amine | Intermediate for further functionalization |

| Phenyl Isocyanate | Addition | Urea (B33335) Derivative | Biologically active compounds |

| 2-Bromopyridine, Pd catalyst | Buchwald-Hartwig Amination | Dipyridyl Amine | Ligands, Functional Materials |

| HBr/heat | O-Demethylation | Pyridone | Pharmacophore |

Scaffold Diversity and Library Synthesis

In the realm of drug discovery and materials science, the ability to rapidly generate libraries of structurally diverse compounds is of paramount importance. This compound is an excellent candidate for inclusion in library synthesis due to its bifunctional nature. The primary amine allows for the attachment of a wide variety of building blocks, while the pyridine ring provides a rigid core with specific geometric and electronic properties.

Combinatorial chemistry approaches can be employed to react this compound with a library of carboxylic acids, sulfonyl chlorides, or aldehydes to generate a large collection of derivatives. This strategy allows for the systematic exploration of the chemical space around the 4-methoxypyridin-3-ylpropyl scaffold, which can be screened for desired biological activities or material properties.

The concept of "scaffold diversity" is central to modern library design. By using this compound as a starting point, it is possible to generate molecules with significantly different three-dimensional shapes and functionalities. For example, coupling with chiral carboxylic acids can introduce stereocenters, leading to libraries of diastereomers with potentially distinct biological profiles.

The table below outlines a hypothetical library synthesis scheme starting from this compound.

| Library Type | Reagent Class (R-X) | Resulting Functional Group | Potential Library Size |

| Amide Library | Carboxylic Acids (R-COOH) | -NH-CO-R | 100s - 1000s |

| Sulfonamide Library | Sulfonyl Chlorides (R-SO2Cl) | -NH-SO2-R | 100s - 1000s |

| Secondary Amine Library | Aldehydes (R-CHO) | -NH-CH2-R | 100s - 1000s |

| Urea Library | Isocyanates (R-NCO) | -NH-CO-NH-R | 100s - 1000s |

Integration into Heterocyclic Ring Systems via Cyclization

The aminopropyl side chain of this compound provides a versatile handle for the construction of new heterocyclic rings through intramolecular cyclization reactions. This allows for the transformation of the initial pyridine scaffold into more complex, fused, or spirocyclic systems.

For instance, the amine can be acylated with a reagent containing a second electrophilic site. Subsequent intramolecular reaction can lead to the formation of a new ring. A classic example is the Pictet-Spengler reaction, where condensation of the amine with an aldehyde, followed by cyclization and aromatization, can lead to the formation of β-carboline-like structures, which are important motifs in natural products and medicinal chemistry.

Another possibility is the reaction with a β-keto ester, which can lead to the formation of a dihydropyridone ring fused to the original pyridine. Such reactions significantly increase the structural complexity and can lead to novel scaffolds with interesting biological properties.

The following table provides examples of potential cyclization reactions involving derivatives of this compound.

| Reaction Name | Reagents | Resulting Heterocycle |

| Pictet-Spengler type | Aldehyde, Acid | Tetrahydro-β-carboline analog |

| Bischler-Napieralski type | Acyl Chloride, Dehydrating agent | Dihydroisoquinoline analog |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | N-substituted pyrrole |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Aldehyde | Dihydropyridine fused system |

Precursor for Advanced Organic Materials

The unique combination of a pyridine ring and a reactive amine functionality makes this compound a potential precursor for the synthesis of advanced organic materials. Pyridine-containing polymers are known for their interesting electronic and optical properties, as well as their ability to coordinate with metal ions.

The primary amine can be used as a monomer in polymerization reactions. For example, it can be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would incorporate the 4-methoxypyridine (B45360) moiety into the polymer backbone, potentially imparting properties such as fluorescence, conductivity, or metal-binding capabilities.

Furthermore, the pyridine nitrogen can be quaternized to create pyridinium (B92312) salts. Polymers containing such charged moieties can exhibit ion-exchange properties or be used as components in ionic liquids or polymer electrolytes. The methoxy group can also be a site for further modification to tune the electronic properties of the resulting materials.

The potential applications in materials science are summarized in the table below.

| Material Class | Polymerization/Reaction Type | Key Feature | Potential Application |

| Polyamides | Polycondensation with Diacyl Chlorides | Pyridine in backbone | High-performance polymers, membranes |

| Polyureas | Polyaddition with Diisocyanates | Pyridine in backbone | Functional coatings, elastomers |

| Metal-Organic Frameworks (MOFs) | Coordination with Metal Ions | Pyridine as a ligand | Gas storage, catalysis |

| Conjugated Polymers | (Post-polymerization modification) | Pyridine in side chain | Organic electronics, sensors |

Future Research Directions in the Chemistry of 3 4 Methoxypyridin 3 Yl Propan 1 Amine

Development of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes to 3-(4-Methoxypyridin-3-YL)propan-1-amine and its derivatives is a primary area for future research. Current synthetic strategies for structurally similar compounds often involve multi-step processes that may not be optimal for large-scale production or for the generation of a diverse library of analogues. vcu.edu Future work should focus on creating more convergent and atom-economical syntheses.

One promising approach involves the late-stage functionalization of the pyridine (B92270) ring. For instance, a pre-assembled 3-halopyridine precursor could be coupled with a protected aminopropyl fragment using modern cross-coupling methodologies. Another avenue for exploration is the construction of the pyridine ring itself around a pre-existing fragment containing the aminopropyl chain. This could potentially be achieved through multicomponent reactions, which are known for their efficiency in building molecular complexity in a single step. tjnpr.org

Furthermore, the development of asymmetric syntheses to access enantiomerically pure forms of this compound would be highly valuable, particularly for pharmacological studies where stereochemistry can be critical for biological activity.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges | Key Precursors |

| Late-Stage Cross-Coupling | High convergence, modularity | Availability of functionalized precursors | 3-Halo-4-methoxypyridine, N-protected 3-aminoprop-1-yne |

| Ring Construction | High efficiency, potential for diversity | Control of regioselectivity | Protected 3-aminopropanal, various C2 and C3 synthons |

| Asymmetric Synthesis | Access to single enantiomers | Development of suitable chiral catalysts or auxiliaries | Prochiral pyridine derivatives |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is another fertile ground for future research. The molecule possesses several reactive sites, including the pyridine nitrogen, the aromatic ring, the methoxy (B1213986) group, and the primary amine of the side chain. The interplay between these functional groups could lead to novel and unexpected chemical transformations.

The methoxy group at the 4-position is known to activate the pyridine ring, making it more susceptible to certain reactions. exsyncorp.comexsyncorp.com Future studies could investigate the propensity of the pyridine nitrogen to act as a nucleophile or a base in various reactions. exsyncorp.comexsyncorp.com Additionally, the potential for dearomatization reactions, which would convert the flat aromatic ring into a three-dimensional structure, could be explored. Such transformations are of great interest in medicinal chemistry for accessing novel chemical space. acs.orgnih.gov

The aminopropyl side chain also offers a handle for a variety of chemical modifications. For example, it could be acylated, alkylated, or used as a nucleophile in condensation reactions to append other molecular fragments. Understanding the chemoselectivity of reactions involving both the pyridine ring and the side chain will be crucial for the controlled synthesis of new derivatives.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for accelerating the exploration of this compound's chemical space. Density Functional Theory (DFT) studies could be employed to predict the molecule's geometry, electronic properties, and reactivity. nih.gov Such calculations can provide insights into the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. nih.gov

Furthermore, molecular docking simulations could be used to predict the binding affinity of this compound and its virtual derivatives to various biological targets. cncb.ac.cn This in silico screening can help to prioritize the synthesis of compounds with the highest potential for desired biological activities, saving significant time and resources in the drug discovery process. cncb.ac.cnnih.gov

Predictive models for pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) can also be developed to assess the drug-likeness of novel analogues before they are synthesized. This computational pre-screening is becoming an indispensable part of modern medicinal chemistry.

Table 2: Potential Applications of Computational Modeling

| Modeling Technique | Predicted Properties | Potential Impact on Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction mechanisms | Guidance for synthetic planning and understanding of reactivity |

| Molecular Docking | Binding modes and affinities to biological targets | Prioritization of compounds for synthesis and biological testing |

| ADME Prediction | Solubility, permeability, metabolic stability | Early-stage assessment of drug-likeness |

Sustainable and Scalable Production Methods

For this compound to find widespread application, the development of sustainable and scalable production methods is essential. Future research in this area should focus on the principles of green chemistry, such as minimizing waste, using renewable feedstocks, and avoiding hazardous reagents and solvents. nih.gov

The use of heterogeneous catalysts could facilitate easier product purification and catalyst recycling, contributing to a more environmentally friendly process. researchgate.net Flow chemistry is another promising technology for the scalable synthesis of pyridine derivatives. vcu.edu Continuous flow reactors can offer improved safety, better reaction control, and higher yields compared to traditional batch processes. vcu.edu

Moreover, exploring biocatalytic methods for the synthesis of this compound could lead to highly selective and environmentally benign production routes. While still a nascent field for this class of compounds, the potential benefits of using enzymes as catalysts warrant investigation. The development of efficient recovery and purification processes, such as liquid-liquid extraction with recyclable solvents, will also be crucial for industrial-scale production. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products